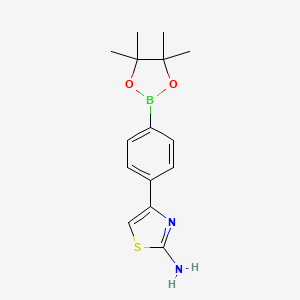

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine

Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a boronate-containing thiazole derivative. Its structure features a thiazol-2-amine core substituted at the 4-position with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . The compound’s molecular formula is C₁₉H₂₁BN₂O₂S, with a molecular weight of 352.26 g/mol .

Properties

CAS No. |

269410-17-5 |

|---|---|

Molecular Formula |

C15H19BN2O2S |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H19BN2O2S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(17)18-12/h5-9H,1-4H3,(H2,17,18) |

InChI Key |

PFVYLJDWUBWRFG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine typically involves the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a thiazole derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in Suzuki coupling reactions due to the presence of the boronic ester group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and bases such as potassium carbonate

Major Products

Oxidation: Boronic acids.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is used in several scientific research applications:

Chemistry: As a reagent in Suzuki coupling reactions to form carbon-carbon bonds

Biology: Potential use in the development of fluorescent probes due to its unique structural properties.

Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the thiazole ring. The boronic ester group enables Suzuki coupling reactions, while the thiazole ring can interact with various biological targets .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Several 4-arylthiazol-2-amine derivatives have been synthesized, differing in the substituents on the phenyl ring:

- 4-(4-Methoxyphenyl)thiazol-2-amine (Molecular weight: 190.26 g/mol ) .

- 4-(4-Chlorophenyl)thiazol-2-amine (Molecular weight: 224.72 g/mol ) .

- 4-(4-Fluorophenyl)thiazol-2-amine (Molecular weight: 208.24 g/mol ) .

- 4-(4-Cyclohexylphenyl)thiazol-2-amine (Molecular weight: 287.17 g/mol ) .

Key Differences :

- Boronate vs. Non-Boronate Substituents: The boronate ester in the target compound introduces steric bulk and lipophilicity compared to methoxy, chloro, or cyclohexyl groups. This affects solubility and reactivity in cross-coupling reactions .

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Not reported | 56–95* | 352.26 |

| 4-(4-Methoxyphenyl)thiazol-2-amine | 115–213 | 72–88 | 190.26 |

| 4-(4-Chlorophenyl)thiazol-2-amine | 164–165 | 95 | 224.72 |

| 5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine | Not reported | Not reported | 253.78 |

*Yields for boronate-containing analogues (e.g., ) range from 56% to 95% , while non-boronated derivatives typically achieve higher yields (72–95%) .

Stability and Reactivity

- Boronate Esters : Sensitive to hydrolysis, requiring anhydrous handling. In contrast, methoxy or halogenated derivatives are more stable under ambient conditions .

- Reactivity : The boronate group undergoes cross-coupling with aryl halides (e.g., in Suzuki reactions), whereas methoxy or chloro groups participate in electrophilic substitutions or SNAr reactions .

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a complex organic molecule that incorporates a boron-containing moiety and a thiazole ring. Its structure suggests potential applications in various fields, particularly in medicinal chemistry due to its unique properties that could influence biological activity.

- CAS Number : 2009169-65-5

- Molecular Formula : C26H26BNO4

- Molecular Weight : 427.30 g/mol

- Appearance : Yellow to orange powder

- Purity : >98%

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the pinacolborane group. This functionality allows for Suzuki coupling reactions, which are essential in the synthesis of complex organic molecules and materials. Additionally, the thiazole amine component may interact with biological targets through hydrogen bonding and π-stacking interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and boron functionalities exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives:

- The compound demonstrated significant cytotoxicity against human cancer cell lines.

- Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.

Antimicrobial Studies

A series of tests revealed:

- Effective inhibition of Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Synthesis and Functionalization

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Utilizing α-active methylene ketones and primary amines.

- Introduction of Boron Functionality : Through reactions involving pinacolborane derivatives.

- Post-functionalization : Allowing for further modifications to enhance biological activity.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine, and how is its purity validated?

Methodological Answer: The compound is synthesized via a multi-step approach:

Thiazole Core Formation : Utilize Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 4-bromoacetophenone derivatives) with thiourea in ethanol under reflux. This forms the 2-aminothiazole scaffold .

Boronic Ester Introduction : Perform a Suzuki-Miyaura cross-coupling between the brominated thiazole intermediate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent mixture (toluene/ethanol/water) are typical .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization :

- NMR : The dioxaborolane’s methyl groups appear as a singlet at δ 1.3–1.4 ppm (¹H NMR). The thiazole C-H proton resonates at δ 7.2–7.5 ppm, while aromatic protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry : Confirm molecular ion peaks matching the molecular formula (C₁₅H₂₀BNO₂S) and fragmentation patterns .

Basic Biological Activity Screening

Q. Q2. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiazole moiety’s sulfur atom may disrupt microbial membranes .

- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A 48-hour exposure at 10–100 μM concentrations is typical. Compare IC₅₀ values with cisplatin controls .

- Cytotoxicity : Test on non-cancerous cells (e.g., HEK293) to assess selectivity. A selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) >3 indicates potential therapeutic utility .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in the Suzuki-Miyaura coupling step?

Methodological Answer: Key variables include:

- Catalyst Selection : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems. Test at 1–2 mol% loading .

- Solvent System : Use dioxane/water (4:1) instead of toluene/ethanol for higher boiling points, enhancing reaction efficiency at 90–100°C .

- Base Screening : Potassium carbonate often provides better yields than sodium carbonate in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How do structural modifications to the thiazole or boronic ester groups affect bioactivity?

Methodological Answer:

- Thiazole Modifications :

- Substituent Position : Introducing electron-withdrawing groups (e.g., -NO₂) at the thiazole’s 5-position enhances antimicrobial activity but may increase cytotoxicity .

- Amine Functionalization : Acylation of the 2-amine (e.g., with acetyl groups) reduces solubility but improves blood-brain barrier penetration in neuroactive studies .

- Boronic Ester Tuning :

Computational and Mechanistic Studies

Q. Q5. What computational strategies predict the compound’s binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., E. coli dihydrofolate reductase). The boronic ester may coordinate with catalytic residues (e.g., Asp27) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling : Develop 2D-QSAR models (e.g., using MOE) correlating logP values with anticancer activity. A parabolic relationship (optimal logP ~2.5) is common for thiazoles .

Data Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS in DMEM). Variability in serum batches can alter results .

- Impurity Analysis : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to detect trace byproducts (e.g., deboronated derivatives) that may skew bioactivity .

- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ trends. Statistical tools like GraphPad Prism can identify outliers .

Advanced Applications in Drug Development

Q. Q7. What strategies enable this compound’s integration into PROTACs or boron neutron capture therapy (BNCT)?

Methodological Answer:

- PROTAC Design : Conjugate the boronic ester to a E3 ligase ligand (e.g., thalidomide) via a PEG linker. The thiazole amine can anchor to a target protein (e.g., kinase), enabling ternary complex formation .

- BNCT Applications : Leverage the boron-10 isotope in the dioxaborolane for neutron capture. Optimize cellular uptake by PEGylation or nanoparticle encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.